

# T-2000 (Enfuvirtide) vs. Competitor Compounds: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | T-2000   |           |  |  |  |
| Cat. No.:            | B1682866 | Get Quote |  |  |  |

This guide provides a detailed comparison of the antiretroviral agent **T-2000**, clinically known as Enfuvirtide (T-20), with two competitor compounds from different drug classes: Raltegravir and Darunavir. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective efficacies, mechanisms of action, and the pivotal clinical trials that established their roles in HIV-1 therapy.

## Comparative Efficacy of Enfuvirtide, Raltegravir, and Darunavir

The following table summarizes the key efficacy data from the foundational clinical trials for each compound. These trials were instrumental in demonstrating the therapeutic value of each drug in treatment-experienced patients with HIV-1 infection.



| Parameter                                   | T-2000<br>(Enfuvirtide) +<br>OBR (TORO 1<br>& 2 Trials)                                     | Raltegravir + OBR (BENCHMRK 1 & 2 Trials)                                                   | Darunavir/r + OBR (POWER 1 & 2 Trials)                                                | Control + OBR                                                                       |
|---------------------------------------------|---------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------|
| Trial Population                            | Treatment-<br>experienced<br>adults with<br>resistance to<br>NRTI, NNRTI,<br>and PI classes | Treatment-<br>experienced<br>adults with<br>resistance to<br>NRTI, NNRTI,<br>and PI classes | Treatment-<br>experienced<br>adults with at<br>least one primary<br>PI mutation       | Treatment- experienced adults receiving an optimized background regimen (OBR) alone |
| Primary Endpoint                            | Mean change in<br>plasma HIV-1<br>RNA from<br>baseline at 24<br>weeks                       | Proportion of patients with HIV-1 RNA <50 copies/mL at 48 weeks                             | Proportion of patients with ≥1 log10 reduction in HIV-1 RNA from baseline at 48 weeks | Varies by trial                                                                     |
| Virologic<br>Response                       | -1.696 log10<br>copies/mL<br>decrease in HIV-<br>1 RNA at 24<br>weeks[1]                    | 62% of patients<br>achieved HIV-1<br>RNA <50<br>copies/mL at 48<br>weeks                    | 61% of patients<br>achieved ≥1<br>log10 reduction<br>in HIV-1 RNA at<br>48 weeks[2]   | -0.764 log10<br>copies/mL<br>decrease in HIV-<br>1 RNA at 24<br>weeks (TORO)<br>[1] |
| Immunologic<br>Response                     | +76 cells/mm³<br>increase in CD4+<br>count at 24<br>weeks[1]                                | +109 cells/mm³<br>increase in CD4+<br>count at 48<br>weeks                                  | +97 cells/mm³<br>increase in CD4+<br>count at 144<br>weeks[3]                         | +32 cells/mm³<br>increase in CD4+<br>count at 24<br>weeks (TORO)<br>[1]             |
| Patients with<br>HIV-1 RNA <50<br>copies/mL | 18.3% at 48<br>weeks[4]                                                                     | 62% at 48 weeks                                                                             | 45% at 48<br>weeks[5]                                                                 | 7.8% at 48<br>weeks (TORO)<br>[4]                                                   |

OBR: Optimized Background Regimen; NRTI: Nucleoside Reverse Transcriptase Inhibitor; NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor; PI: Protease Inhibitor.



## **Experimental Protocols**

The methodologies for the key clinical trials cited are outlined below, providing insight into the study design and patient populations.

#### TORO 1 and 2 (T-2000/Enfuvirtide)

The T-20 versus Optimized Regimen Only (TORO) 1 and 2 were open-label, randomized, controlled, phase 3 trials that evaluated the efficacy and safety of Enfuvirtide.[1][4]

- Objective: To compare the antiretroviral activity of an optimized background (OB) regimen plus Enfuvirtide against an OB regimen alone.
- Patient Population: The trials enrolled treatment-experienced HIV-1-infected individuals with
  evidence of viral replication despite ongoing therapy and resistance to at least one drug from
  each of the three main classes of antiretrovirals (NRTIs, NNRTIs, and PIs).[1]
- Methodology: Patients were randomized in a 2:1 ratio to receive either Enfuvirtide (90 mg twice daily by subcutaneous injection) in combination with an OB regimen of 3 to 5 antiretroviral drugs, or the OB regimen alone. The OB regimen was tailored for each patient based on their treatment history and resistance testing.[1]
- Primary Endpoint: The primary efficacy endpoint was the change in plasma HIV-1 RNA level from baseline to week 24.[1]

#### **BENCHMRK 1 and 2 (Raltegravir)**

The BENCHMRK 1 and 2 trials were phase 3, randomized, double-blind, placebo-controlled studies designed to assess the efficacy and safety of Raltegravir.[6]

- Objective: To evaluate the efficacy and safety of Raltegravir in combination with an optimized background therapy (OBT) compared to placebo plus OBT.
- Patient Population: These studies enrolled HIV-1-infected patients with documented resistance to three classes of antiretroviral drugs and who were failing their current therapy.
   [6]



- Methodology: Patients were randomized in a 2:1 ratio to receive either Raltegravir (400 mg twice daily) or a placebo, both in combination with an OBT. The OBT was selected based on resistance testing and treatment history.[6]
- Primary Endpoint: The primary endpoint was the proportion of patients achieving a plasma HIV-1 RNA level of less than 50 copies per mL at week 48.

#### **POWER 1 and 2 (Darunavir)**

The POWER 1 and 2 trials were phase 2b, randomized, controlled, partially blinded studies that assessed the efficacy and safety of Darunavir co-administered with a low dose of ritonavir. [2][3][5]

- Objective: To compare the efficacy and safety of Darunavir/ritonavir (DRV/r) with an investigator-selected control protease inhibitor (CPI) regimen in treatment-experienced patients.
- Patient Population: The trials included HIV-1-infected adults with a viral load of >1000 copies/mL and at least one primary PI mutation.[3]
- Methodology: Patients were randomized to receive either DRV/r (600/100 mg twice daily)
  plus an optimized background regimen (OBR) or a CPI plus an OBR. The OBR consisted of
  at least two NRTIs, with or without Enfuvirtide.[2][3]
- Primary Endpoint: The primary efficacy endpoint was the proportion of patients achieving a
   ≥1 log10 reduction in plasma HIV-1 RNA from baseline at week 48.[2]

### **Signaling Pathways and Mechanisms of Action**

The following diagrams illustrate the distinct mechanisms by which Enfuvirtide, Raltegravir, and Darunavir inhibit the HIV-1 lifecycle.





Click to download full resolution via product page

Caption: Mechanisms of action for Enfuvirtide, Raltegravir, and Darunavir.



The diagram above illustrates the distinct points in the HIV-1 lifecycle targeted by each drug. Enfuvirtide acts extracellularly to prevent the fusion of the viral and host cell membranes. In contrast, Raltegravir and Darunavir act intracellularly. Raltegravir prevents the integration of viral DNA into the host genome, while Darunavir inhibits the protease enzyme, which is crucial for the maturation of new viral particles.



Click to download full resolution via product page

Caption: Generalized workflow for the pivotal clinical trials.



This workflow diagram provides a simplified overview of the typical design of the clinical trials discussed. Key phases include patient screening to ensure a treatment-experienced population, randomization to either the investigational or control arm, a defined follow-up period for treatment administration and observation, and systematic data collection to assess the primary efficacy and safety endpoints.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Enfuvirtide, an HIV-1 fusion inhibitor, for drug-resistant HIV infection in North and South America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of darunavir/ritonavir in treatment-experienced HIV type-1 patients in the POWER 1, 2 and 3 trials at week 96 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profile of darunavir in the management of treatment-experienced HIV patients PMC [pmc.ncbi.nlm.nih.gov]
- 4. Durable efficacy of enfuvirtide over 48 weeks in heavily treatment-experienced HIV-1-infected patients in the T-20 versus optimized background regimen only 1 and 2 clinical trials
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The POWER and TITAN Trials: darunavir/ritonavir in the Management of HIV [medscape.com]
- 6. Efficacy and safety of raltegravir for treatment of HIV for 5 years in the BENCHMRK studies: final results of two randomised, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [T-2000 (Enfuvirtide) vs. Competitor Compounds: A Comparative Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682866#t-2000-vs-competitor-compound-efficacy]

#### Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com